Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)
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Overview
Description
“Di-mu-chlorobis(2’-amino-1,1’-biphenyl-2-yl-C,N)dipalladium(II)” is a chemical compound with the CAS number 847616-85-7 . It is a palladium complex with two 2’-amino-1,1’-biphenyl ligands and two chloride ions .
Molecular Structure Analysis
The molecular formula of “Di-mu-chlorobis(2’-amino-1,1’-biphenyl-2-yl-C,N)dipalladium(II)” is C24H20Cl2N2Pd2 . The InChI string representation of its structure is InChI=1S/2C12H10N.2ClH.2Pd/c2*13-12-9-5-4-8-11 (12)10-6-2-1-3-7-10;;;;/h2*1-6,8-9H,13H2;2*1H;;/q;;;;2*+1/p-2
.
Physical and Chemical Properties Analysis
The melting point of “Di-mu-chlorobis(2’-amino-1,1’-biphenyl-2-yl-C,N)dipalladium(II)” is reported to be 207°C . Its molecular weight is 620.2 g/mol .
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II) involves the reaction of 2'-amino-1,1'-biphenyl-2-yl-C,N ligands with palladium chloride in the presence of a reducing agent to form the desired compound.", "Starting Materials": [ "2'-amino-1,1'-biphenyl-2-yl-C,N ligands", "Palladium chloride", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 2'-amino-1,1'-biphenyl-2-yl-C,N ligands in a suitable solvent.", "Step 2: Add palladium chloride to the solution and stir for a few minutes.", "Step 3: Add a reducing agent to the solution and stir for several hours.", "Step 4: Filter the solution to remove any impurities.", "Step 5: Evaporate the solvent to obtain the solid product, Di-mu-chlorobis(2'-amino-1,1'-biphenyl-2-yl-C,N)dipalladium(II)." ] } | |
CAS No. |
847616-85-7 |
Molecular Formula |
C24H22Cl2N2Pd2 |
Molecular Weight |
622.2 g/mol |
IUPAC Name |
dichloroniopalladium;palladium;2-phenylaniline |
InChI |
InChI=1S/2C12H10N.2ClH.2Pd/c2*13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;;;/h2*1-6,8-9H,13H2;2*1H;;/q2*-1;;;;+2 |
InChI Key |
GYIYBDXOIBSKGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=C2N.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Cl-].[Pd+2].[Pd+2] |
Canonical SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=C2N.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[ClH+][Pd][ClH+].[Pd] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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